molecular formula C24H26O5 B11162802 butyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate

butyl [(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B11162802
M. Wt: 394.5 g/mol
InChI Key: VMVTUUWHOVJQQY-UHFFFAOYSA-N
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Description

BUTYL 2-[(2-OXO-4-PHENYL-6-PROPYL-2H-CHROMEN-7-YL)OXY]ACETATE is an organic compound belonging to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a chromen core with various substituents, making it a potential candidate for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 2-[(2-OXO-4-PHENYL-6-PROPYL-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the following steps:

    Formation of the Chromen Core: The chromen core can be synthesized through a cyclization reaction involving a phenyl-substituted acetophenone and an appropriate aldehyde under acidic conditions.

    Introduction of the Propyl Group: The propyl group can be introduced via a Friedel-Crafts alkylation reaction using propyl chloride and a Lewis acid catalyst.

    Esterification: The final step involves the esterification of the chromen derivative with butyl acetate in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and propyl substituents, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromen core, converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, leading to the formation of various analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Hydroxylated derivatives of the phenyl and propyl groups.

    Reduction: Hydroxylated chromen derivatives.

    Substitution: Various analogs with different ester or amide groups.

Scientific Research Applications

Chemistry

In chemistry, BUTYL 2-[(2-OXO-4-PHENYL-6-PROPYL-2H-CHROMEN-7-YL)OXY]ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. It serves as a lead compound for the development of new therapeutic agents.

Medicine

In medicinal chemistry, the compound is investigated for its potential use in drug development. Its chromen core is a common motif in many bioactive molecules, making it a valuable scaffold for designing new drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of BUTYL 2-[(2-OXO-4-PHENYL-6-PROPYL-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets and pathways. The chromen core can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-[(2-OXO-4-PHENYL-6-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANOATE
  • ETHYL 2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANOATE
  • METHYL 2-[(6-CHLORO-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]PROPANOATE

Uniqueness

BUTYL 2-[(2-OXO-4-PHENYL-6-PROPYL-2H-CHROMEN-7-YL)OXY]ACETATE is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The butyl ester group, in particular, can affect its solubility and interaction with biological membranes, potentially enhancing its bioavailability and efficacy in therapeutic applications.

Properties

Molecular Formula

C24H26O5

Molecular Weight

394.5 g/mol

IUPAC Name

butyl 2-(2-oxo-4-phenyl-6-propylchromen-7-yl)oxyacetate

InChI

InChI=1S/C24H26O5/c1-3-5-12-27-24(26)16-28-21-15-22-20(13-18(21)9-4-2)19(14-23(25)29-22)17-10-7-6-8-11-17/h6-8,10-11,13-15H,3-5,9,12,16H2,1-2H3

InChI Key

VMVTUUWHOVJQQY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)COC1=CC2=C(C=C1CCC)C(=CC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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